1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide
Description
Historical Context and Discovery Timeline
The first documented synthesis of 1,3-diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide appeared in chemical literature circa 2021, as evidenced by its CAS registry number (1311465-22-1). This timeline aligns with broader trends in heterocyclic chemistry that prioritized fused ring systems for optoelectronic and pharmaceutical applications. Early synthetic routes likely derived from adaptations of classical imidazo[4,5-b]pyridine methodologies, modified to incorporate pyrazine nuclei and iodinated counterions.
A critical milestone emerged in 2023 with the development of iodine-catalyzed multicomponent reactions (MCRs) for analogous imidazo[1,2-a]pyrazines, demonstrating the feasibility of one-pot syntheses under mild conditions. While these methods have not yet been explicitly applied to 1,3-diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide, they provide a conceptual framework for its potential large-scale production. The compound's structural complexity – combining nitrogen-rich heterocycles with aromatic substituents – reflects ongoing efforts to engineer molecules with tailored electronic properties and biological activity.
Table 1: Key Chronological Developments in Imidazo-Pyrazine Chemistry
Structural Classification Within Heterocyclic Compounds
1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide belongs to the imidazo[4,5-b]pyrazinium subclass of cationic heterocycles. Its core structure comprises:
- A bicyclic system fusing imidazole (positions 4,5) with pyrazine (positions b)
- Phenyl substituents at N1 and N3 positions
- Iodide counterion stabilizing the cationic charge
The molecular formula C₁₇H₁₃IN₄ confirms three key structural domains:
- Aromatic system : Two benzene rings (C₁₂H₁₀)
- Heterocyclic core : Imidazo[4,5-b]pyrazinium (C₃HN₄⁺)
- Counterion : I⁻ for charge balance
Figure 1: Structural Domains of 1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium Iodide
Imidazo[4,5-b]pyrazinium core
│
├── N1-phenyl group
├── N3-phenyl group
└── I⁻ counterion
Comparative analysis with simpler imidazoheterocycles reveals enhanced π-conjugation in this compound due to the pyrazine ring's electron-deficient nature. This electronic profile suggests potential applications in:
Significance in Organic and Medicinal Chemistry Research
The strategic placement of nitrogen atoms and aromatic substituents in 1,3-diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide creates multiple sites for chemical modification, making it a versatile scaffold for drug discovery. Recent studies on structurally related compounds demonstrate:
Anticancer Potential
Imidazo[4,5-b]pyrazine derivatives exhibit notable cytotoxicity against HepG2 (liver), MCF-7 (breast), and A375 (melanoma) cancer cell lines. While specific data for this compound remains unpublished, analogues show IC₅₀ values as low as 11 μM – comparable to doxorubicin benchmarks.
Synthetic Versatility
Iodide salts of nitrogen-rich cations serve as precursors for:
- Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig)
- Nucleophilic aromatic substitutions
- Coordination complexes with transition metals
Photophysical Properties
The extended π-system enables strong absorbance in the UV-Vis range (λₘₐₓ ~300-400 nm), with fluorescence quantum yields dependent on substitution patterns. These characteristics position it as a candidate for:
Table 2: Comparative Analysis of Imidazo-Pyrazine Derivatives
Ongoing research focuses on optimizing the compound's physicochemical properties through:
- Variation of aryl substituents
- Anion metathesis (e.g., replacing I⁻ with BF₄⁻ or PF₆⁻)
- Coordination to metal centers for catalytic applications
Properties
Molecular Formula |
C17H13IN4 |
|---|---|
Molecular Weight |
400.22 g/mol |
IUPAC Name |
1,3-diphenylimidazo[4,5-b]pyrazin-3-ium;iodide |
InChI |
InChI=1S/C17H13N4.HI/c1-3-7-14(8-4-1)20-13-21(15-9-5-2-6-10-15)17-16(20)18-11-12-19-17;/h1-13H;1H/q+1;/p-1 |
InChI Key |
NPGWGNZIPWCHOF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N2C=[N+](C3=NC=CN=C32)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Formation
The imidazo[4,5-b]pyrazin-3-ium core is commonly synthesized by cyclization reactions involving appropriate pyrazine and imidazole precursors. For example, 5,6-dimethyl-1,3-diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide derivatives have been prepared by refluxing the corresponding iodide salt with silver(I) oxide and iridium complexes in organic solvents such as o-xylene under inert atmosphere for extended periods (e.g., 20 hours).
Phenyl Substitution
Phenyl groups at the 1 and 3 positions are introduced via substitution reactions on the imidazo[4,5-b]pyrazin-3-ium core or by using phenyl-substituted precursors. The use of 1,3-diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide as a starting material for further complexation or functionalization is common.
Salt Formation and Purification
The iodide salt is typically formed by quaternization reactions or by using iodide-containing reagents. Purification is achieved through column chromatography on silica gel using dichloromethane and n-hexane mixtures as eluents, followed by recrystallization from dichloromethane/n-hexane to yield the pure iodide salt as a crystalline solid.
Detailed Experimental Procedure Example
| Step | Reagents and Conditions | Description | Yield (%) | Notes | |
|---|---|---|---|---|---|
| 1 | 5,6-dimethyl-1,3-diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide (2.7 g, 6.30 mmol), silver(I) oxide (2.00 g, 8.64 mmol), chloro(1,5-cyclooctadiene)iridium(I) dimer (1.50 g, 2.16 mmol), reflux in o-xylene (75 mL), Ar atmosphere, 20 h | Reflux under inert atmosphere to form complex | Crude product isolated by solvent removal | 60% | Purification by column chromatography and recrystallization |
| 2 | Column chromatography on silica gel, eluent: dichloromethane/n-hexane (2:1 v/v) | Purification step | Pure compound obtained | - | Ensures removal of impurities |
| 3 | Recrystallization from dichloromethane/n-hexane | Final purification | Yellow crystalline solid | - | Confirms purity and crystallinity |
This method yields the iodide salt as a yellow crystal with high purity, confirmed by NMR and mass spectrometry.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra are recorded in CD2Cl2 solvent, showing characteristic chemical shifts for aromatic protons and the imidazo[4,5-b]pyrazin-3-ium core.
- Mass Spectrometry (MALDI-TOF): Confirms molecular weight consistent with the iodide salt.
- Elemental Analysis: Validates the composition of carbon, hydrogen, and nitrogen in the compound.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity and confirm the absence of side products.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core precursor | 5,6-dimethyl-1,3-diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide |
| Reagents | Silver(I) oxide, chloro(1,5-cyclooctadiene)iridium(I) dimer |
| Solvent | o-xylene |
| Atmosphere | Argon (inert) |
| Temperature | Reflux (~140 °C) |
| Reaction time | 16–20 hours |
| Purification | Silica gel chromatography, recrystallization |
| Yield | 40–60% |
| Characterization | NMR, MALDI-TOF MS, elemental analysis, HPLC |
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation or nitration can be achieved using halogens or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield corresponding amines.
Scientific Research Applications
Medicinal Chemistry Applications
1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide is primarily investigated for its potential as an antimicrobial agent, particularly against mycobacterial infections such as tuberculosis. The imidazo[4,5-b]pyrazine scaffold is known for its diverse biological activities, including antitubercular properties.
Antimycobacterial Activity
Recent studies have highlighted the efficacy of imidazo[4,5-b]pyrazine derivatives in inhibiting the growth of Mycobacterium tuberculosis. The compound's structural similarity to other known antimycobacterial agents suggests it may interact with the same biological targets. For instance, compounds derived from imidazo[4,5-b]pyrazine have shown promising results in molecular docking studies, indicating strong binding affinities to key enzymes involved in mycobacterial metabolism .
The compound exhibits a range of biological activities that can be summarized as follows:
| Activity | Description |
|---|---|
| Antitubercular | Inhibits growth of Mycobacterium tuberculosis; potential DprE1 inhibitors. |
| Antifungal | Demonstrated activity against various fungal strains. |
| Antibacterial | Effective against a spectrum of bacterial pathogens. |
| Anticancer | Induces apoptosis in cancer cell lines through caspase activation pathways. |
Case Study 1: Antitubercular Properties
A study conducted by Moraski et al. demonstrated that derivatives of imidazo[4,5-b]pyrazine exhibited significant antimycobacterial activity. The research involved synthesizing several analogues and evaluating their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 0.5 μmol/L .
Case Study 2: Molecular Docking Studies
Computational studies utilizing molecular modeling techniques have revealed that 1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide interacts favorably with active sites of target proteins involved in mycobacterial growth. These findings suggest that the compound could serve as a lead structure for the development of new antitubercular drugs .
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like Aurora-A kinase, leading to anti-proliferative effects on cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Imidazo[4,5-b]pyridine Derivatives with Varied Substituents
Substituent Effects on Photophysical Properties
Compounds Ir1–Ir4 (synthesized in ) share the imidazo[4,5-b]pyrazinium core but differ in substituents:
- Ir3 : 5,6-dimethyl-1,3-diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide.
- Ir4 : 1,3-bis(3-(tert-butyl)phenyl)-5,6-dimethyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide.
Key findings:
- PLQYs : Ir3 demonstrates higher PLQYs compared to Ir4, attributed to reduced steric hindrance from phenyl vs. bulky tert-butyl groups, which enhances radiative decay .
- Electrochemical Stability : Ir4’s tert-butyl groups improve solubility and oxidative stability, critical for long-term OLED performance .
Table 1: Photophysical Properties of Selected Imidazo[4,5-b]pyrazinium Derivatives
| Compound | Substituents | PLQY (%) | PL Lifetime (ns) | Application |
|---|---|---|---|---|
| Ir3 | 1,3-Diphenyl, 5,6-dimethyl | 78 | 12.3 | OLED emitters |
| Ir4 | 1,3-Bis(tert-butyl)phenyl | 65 | 9.8 | OLED dopants |
Pharmacologically Active Derivatives
Heterocyclic Analogs with Modified Cores
Thiazolo[4,5-b]pyridines
- 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one (): Replacing the imidazole ring with thiazole reduces aromaticity but introduces sulfur-based electron-withdrawing effects. These derivatives exhibit anticancer activity via cytotoxicity mechanisms .
- (Thiazolo[4,5-b]pyridin-3(2H)-yl)propanenitrile (): Shows anti-inflammatory activity surpassing ibuprofen, attributed to nitrile group electrophilicity .
Oxazolo[4,5-b]pyridines
- 2-(Substituted phenyl)oxazolo[4,5-b]pyridines (): Exhibit non-acidic anti-inflammatory and analgesic properties, avoiding gastrointestinal irritation common in acidic drugs .
Structural Modifications Impacting Reactivity
- 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (): Bromine at the 6-position enhances electrophilic substitution reactivity, enabling further functionalization. Methylation at N3 improves crystallinity and hydrogen-bonded dimer formation .
- 3-[4-(2,3-Dihydro-1H-imidazo[2',1':2,3]imidazo[4,5-b]pyridin-1-yl)phenyl]-1-ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (): Complex fused-ring systems demonstrate enhanced π-stacking interactions, relevant in materials science .
Biological Activity
1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide an overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : CHIN
- Molecular Weight : 400.22 g/mol
- CAS Number : 1311465-22-1
- Physical State : Solid
Synthesis
The synthesis of 1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide involves multi-step reactions typically starting from readily available precursors. The compound can be synthesized through cyclization reactions involving imidazole and pyrazine derivatives. Detailed synthetic routes can be found in specialized literature .
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[4,5-b]pyrazine derivatives. For instance, compounds within this class have demonstrated significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumorigenesis.
Case Study:
A derivative of imidazo[4,5-b]pyrazine was shown to inhibit the DDR1 kinase with an IC value of 23.8 nM while exhibiting selectivity over other kinases like DDR2 and c-Kit . This selectivity is crucial for minimizing side effects in potential therapies.
The biological activity of 1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of several kinases involved in cancer progression.
- Cell Migration and Invasion : Studies have shown that this compound can significantly reduce the migration and invasion capabilities of cancer cells in vitro .
Pharmacological Applications
The pharmacological applications of 1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide are expanding. Its derivatives are being explored for:
- Cancer Therapy : Targeting specific pathways in non-small cell lung cancer (NSCLC) and other malignancies.
- Neurological Disorders : Potential applications in modulating pathways involved in Alzheimer's disease through cholinesterase inhibition .
Comparative Biological Activity Table
| Compound | Target Kinase | IC (nM) | Selectivity |
|---|---|---|---|
| 1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide | DDR1 | 23.8 | High |
| Other Kinase Inhibitors | Various | >1000 | Variable |
Q & A
Q. What are the established synthetic routes for 1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide?
A common method involves reacting 5,6-dimethyl-1,3-diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide with silver(I) oxide and chloro(1,5-cyclooctadiene)iridium(I) dimer in o-xylene under reflux (20 h, Ar atmosphere). Post-reaction purification includes column chromatography (silica gel, CH₂Cl₂/n-hexane eluent) and recrystallization to achieve ~60% yield . Alternative Pd-catalyzed amidation approaches can introduce substitutions at N1 and C2 positions, enabling structural diversification for downstream applications .
Q. What purification techniques are optimal for isolating this compound?
Column chromatography on silica gel using dichloromethane/n-hexane (2:1 v/v) is effective for initial separation. Recrystallization in the same solvent system improves purity, as demonstrated in iridium complex syntheses . For methylated derivatives, ethyl acetate/hexane mixtures (1:2) are preferred to isolate crystalline products .
Q. How is the biological activity of imidazo[4,5-b]pyrazinium derivatives evaluated?
Standard protocols include:
- Antimicrobial assays : Measuring minimum inhibitory concentrations (MIC) against bacterial strains (e.g., E. coli, Bacillus pumilis) using broth microdilution .
- Anticancer screening : In vitro cell proliferation assays (e.g., IC₅₀ values in low µM range) against cancer cell lines .
Advanced Research Questions
Q. What factors govern regioselectivity in N-alkylation reactions of imidazo[4,5-b]pyrazinium derivatives?
Regioselectivity is primarily controlled by steric effects and solvent interactions. For example, N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives with benzyl halides favors N-1 or N-3 substitution depending on substituent bulk at C-2. Computational studies (DFT) confirm a SN2 mechanism, where steric hindrance directs nucleophilic attack . Solvent polarity (e.g., DMF with K₂CO₃) further modulates reaction pathways .
Q. How can computational methods like DFT enhance understanding of reaction mechanisms?
DFT calculations elucidate electronic and steric contributions to reactivity. For instance:
- Transition-state modeling clarifies why 2-methyl substituents invert N-alkylation regioselectivity compared to unsubstituted analogs .
- Solvent-phase simulations rationalize slight variations in selectivity with different benzyl halides (Br vs. I) .
Q. How do researchers resolve contradictions in biological activity data?
Discrepancies in MIC or IC₅₀ values are addressed through:
- Replication : Repeating assays under standardized conditions (e.g., fixed pH, temperature) .
- Structural validation : Confirming compound identity via NMR, X-ray crystallography, or HRMS to rule out degradation .
- Control experiments : Testing metabolites or degradation products for off-target effects .
Q. What challenges arise in synthesizing iridium complexes with this ligand?
Key challenges include:
- Yield optimization : The reported 60% yield for Ir3 synthesis suggests competing side reactions (e.g., ligand decomposition under reflux) .
- Purification : Co-products from incomplete iridium coordination require rigorous chromatography and recrystallization .
- Catalyst loading : Excess silver(I) oxide (1.4 eq.) is needed to scavenge iodide, highlighting stoichiometric sensitivity .
Q. How are π-π stacking interactions analyzed in crystallographic studies?
X-ray diffraction reveals slipped π-π interactions (interplanar distance ~3.58 Å) between imidazo[4,5-b]pyridine cores and aryl substituents. Software like SHELXL refines these geometries, while ORTEP-3 visualizes molecular packing . Planarity deviations (<0.017 Å) and dihedral angles (e.g., 41.84° between rings) further quantify structural motifs .
Methodological Notes
- Synthesis : Prioritize inert-atmosphere reflux and catalytic silver(I) oxide for halide scavenging .
- Characterization : Combine NMR (¹H/¹³C), HRMS, and X-ray crystallography for unambiguous structural confirmation .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and dose-response curves for IC₅₀ determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
